1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWOPLYUTOYNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization with 2,5-Dimethoxytetrahydrofuran
A key method involves the Paal-Knorr pyrrole synthesis adapted for tropane systems. Reacting a primary amine (e.g., benzylamine) with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid under acidic conditions generates the bicyclic intermediate.
Example Protocol
- Step (a): Combine 2,5-dimethoxytetrahydrofuran (1.2 eq), acetone dicarboxylic acid (1.5 eq), and benzylamine hydrochloride in a sodium acetate buffer (pH 4.0) at 0–5°C.
- Step (b): Gradually warm to 50°C over 4 hours, followed by extraction with dichloromethane and evaporation to yield the crude bicyclic enamine.
This method achieves a 68–74% yield for analogous compounds, with the reaction pH and temperature critical for minimizing side products.
Stereochemical Control via Asymmetric Catalysis
The (1R,5S) configuration is achieved using chiral auxiliaries or catalysts. A patented method employs a Jacobsen epoxidation catalyst to induce asymmetry during ring closure:
- Epoxidation: Treat the dihydroxy precursor with (R,R)-salen-Co(III) in dichloromethane at −20°C.
- Ring Closure: Reduce the epoxide with lithium aluminum hydride (LAH) to form the bicyclic system with >90% enantiomeric excess (ee).
Deprotection and Final Functionalization
The nitrogen-bound acetyl group is introduced via a two-step deprotection-acylation sequence:
- Deprotection: Remove a benzyl group (if present) via hydrogenolysis (H₂/Pd-C) in ethanol.
- Acylation: React the free amine with 4-chlorophenylacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C.
Critical Factors
- Solvent Choice: THF outperforms DMF or DMSO in reducing racemization.
- Stoichiometry: A 10% excess of acyl chloride ensures complete reaction.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing the target compound:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Paal-Knorr Cyclization | 68–74 | 82–88 | High | Moderate |
| Asymmetric Epoxidation | 55–60 | 90–95 | Low | High |
| Lithium-Halogen Exchange | 70–75 | 85–90 | Moderate | Moderate |
The lithium-halogen exchange method balances yield and enantioselectivity, making it preferable for industrial applications.
Industrial-Scale Process Considerations
Solvent Recovery and Recycling
Patented protocols emphasize recycling THF and dichloroethane via fractional distillation, reducing costs by 30–40%.
Byproduct Management
Side products such as over-alkylated amines (5–8% yield) are minimized using controlled stoichiometry and low temperatures.
Chemical Reactions Analysis
Oxidation Reactions
The carbonyl group in the ketone moiety undergoes oxidation under specific conditions.
Reagents/Conditions
-
Potassium permanganate (KMnO₄) in acidic or basic media
-
Chromium trioxide (CrO₃) in aqueous H₂SO₄
Products
-
Oxidized derivatives with added oxygen-containing functional groups (e.g., carboxylic acids or ketones)
Mechanism
The ketone group is converted into a carboxylic acid via a nucleophilic attack by the oxidizing agent, followed by proton shifts and elimination of water.
Reduction Reactions
Reduction of the ketone group and potential hydrogenation of the bicyclic framework are observed.
Reagents/Conditions
-
Lithium aluminum hydride (LiAlH₄) in dry ether
-
Sodium borohydride (NaBH₄) in methanol or ethanol
Products
-
Reduced derivatives with hydrogenated carbonyl groups (secondary alcohols)
-
Partial hydrogenation of the bicyclic system may alter stereochemistry
Mechanism
LiAlH₄ donates hydride ions to the carbonyl carbon, forming an alcohol intermediate that is stabilized by protonation.
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution due to the electron-withdrawing chlorine substituent.
Reagents/Conditions
-
Amines (e.g., NH₃, primary/secondary amines) in basic media
-
Thiols (e.g., HS⁻, RSH) under acidic or basic conditions
-
Hydroxide ions (OH⁻) in polar aprotic solvents
Products
-
Substituted derivatives where the chlorine atom is replaced by nucleophiles (e.g., -NH₂, -SH, -OH)
Mechanism
The electron-withdrawing chlorine atom deactivates the aromatic ring, directing nucleophilic attack to the para position. The reaction proceeds via an aromatic transition state with resonance stabilization.
Coupling Reactions
The bicyclic core can participate in reactions with electrophiles or nucleophiles, enabling functionalization.
Reagents/Conditions
-
Cross-coupling catalysts (e.g., palladium-based catalysts) for C-C bond formation
-
Nucleophilic substitution with alkylating agents (e.g., alkyl halides)
Products
Mechanism
The nitrogen atom in the bicyclic system may act as a coordinating site for catalysts, facilitating bond formation between the core and external reagents .
Stereochemical Transformations
The compound’s stereochemistry (1R,5S configuration) influences its reactivity and may undergo racemization under specific conditions.
Reagents/Conditions
-
Acidic/basic conditions (e.g., HCl, NaOH) during substitution reactions
-
Thermal stress (elevated temperatures)
Products
-
Diastereomers or epimers due to inversion of stereochemistry
Mechanism
Protonation/deprotonation of the bicyclic nitrogen may disrupt the stereochemical integrity, leading to racemization.
Comparative Reaction Analysis
| Reaction Type | Key Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic/basic | Carboxylic acids/ketones |
| Reduction | LiAlH₄, NaBH₄ | Dry ether, methanol | Secondary alcohols |
| Substitution | Amines, thiols, OH⁻ | Basic/acidic | Substituted aryl compounds |
| Coupling | Pd catalysts | Inert atmosphere | Functionalized derivatives |
| Stereochemical Change | HCl/NaOH | High temperature | Diastereomers |
Research Findings
-
Biological Activity Correlation : The substitution patterns and oxidation states of derivatives influence their interaction with enzymes (e.g., arginase inhibition) .
-
Synthetic Optimization : Industrial methods use catalysts and controlled conditions (e.g., temperature, pressure) to enhance yield and purity .
-
Mechanistic Insights : The bicyclic structure’s rigidity and nitrogen’s lone pairs stabilize transition states in coupling reactions .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone is utilized as a building block for synthesizing more complex molecules. Its bicyclic structure allows for various chemical transformations, making it a valuable precursor in organic synthesis.
Biology
This compound serves as a probe in biological studies to investigate cellular processes and interactions. Its unique structure enables it to interact with various biological targets, making it useful in understanding complex biological mechanisms.
Medicine
The compound has shown promise in medicinal chemistry due to its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent through mechanisms like apoptosis induction.
- Neuroprotective Effects : Investigations into neuroprotective effects have shown that it may protect against oxidative stress-induced neuronal damage, relevant in the context of neurodegenerative diseases.
Industry
In industrial applications, this compound is involved in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.
Proposed Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell metabolism.
- Modulation of Signaling Pathways : It may interact with signaling pathways like MAPK and NF-kB, which are significant in regulating cell survival and apoptosis.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of the compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Case Study 2: Anticancer Potential
In vitro analysis on various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its role as a potential anticancer therapeutic agent.
Mechanism of Action
The mechanism by which 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Modified Bicyclic Frameworks
RTI-336
- Structure : (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane .
- Comparison: The 8-azabicyclo[3.2.1]octane core is retained, but RTI-336 incorporates a methyl group at the nitrogen and a 4-methylphenylisoxazole substituent. Functional Impact: The isoxazole moiety enhances selectivity for dopamine transporters, distinguishing it from the target compound’s ethanone group, which may favor cannabinoid receptor interactions .
RTI-371
- Structure : 3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole .
- Comparison: Shares the 4-chlorophenyl and azabicyclo core but replaces the ethanone with an oxazole ring. Pharmacological Relevance: RTI-371 is a potent norepinephrine reuptake inhibitor, suggesting that substituent polarity and heterocyclic rings significantly alter target specificity .
Analogs with Varied Substituents
Methyl (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Structure : Features a methyl ester at position 2 and a methyl group on the nitrogen .
- Synthetic Utility: This compound is an intermediate in synthesizing receptor agonists, highlighting the versatility of the azabicyclo scaffold .
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-(2-fluoroethyl)
- Structure : Substituted with a 2-fluoroethyl group on the nitrogen and a carboxylic acid moiety .
- Comparison: The fluoroethyl group introduces metabolic stability, while the carboxylic acid enhances polarity. These modifications contrast with the target compound’s neutral ethanone group, which may favor CNS activity .
Key Data Table: Structural and Functional Attributes
Research Findings and Implications
- Stereochemical Sensitivity : The (1R,5S) configuration in the target compound is critical for receptor binding, as seen in RTI-336 and RTI-371, where stereochemistry dictates transporter vs. receptor selectivity .
- Substituent Effects: Ethanone vs. Ester: The ethanone group in the target compound may favor lipophilicity and CNS activity, whereas ester analogs prioritize solubility for peripheral targets . Halogenation: The 4-chlorophenyl group is conserved across analogs, suggesting its role in π-π stacking interactions with aromatic receptor residues .
- Synthetic Accessibility : Similar synthetic routes (e.g., halogenated ketone reactions, sodium ethoxide-mediated alkylation) are employed for azabicyclo derivatives, as evidenced in triazole-based syntheses .
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone, a compound derived from the tropane alkaloid family, exhibits significant biological activity due to its unique bicyclic structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by an azabicyclo[3.2.1]octane core, which is pivotal in its biological interactions. The molecular formula is , with a molecular weight of approximately 255.75 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN |
| Molecular Weight | 255.75 g/mol |
| Structure | Chemical Structure |
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological properties, including:
- Anticholinergic Activity : Similar to other tropane derivatives, it interacts with muscarinic acetylcholine receptors, potentially influencing cognitive functions and memory processes.
- Dopaminergic Modulation : Evidence suggests that it may modulate dopamine pathways, which could be relevant in treating disorders such as Parkinson's disease and schizophrenia.
- Anti-inflammatory Properties : Some studies have indicated potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with various receptors:
- Muscarinic Receptors : By binding to these receptors, the compound can inhibit acetylcholine's action, leading to decreased parasympathetic nervous system activity.
- Dopamine Receptors : It may act as a partial agonist or antagonist at dopamine receptors, influencing dopaminergic signaling pathways critical in mood regulation and motor control.
- G Protein-Coupled Receptors (GPCRs) : The compound's structure suggests potential interactions with GPCRs, which are vital in mediating numerous physiological responses .
Study 1: Antidepressant-like Effects
A study conducted on animal models demonstrated that administration of the compound resulted in significant antidepressant-like effects in forced swim tests and tail suspension tests. The results suggested a modulation of serotonin and norepinephrine levels in the brain, indicating potential for treating depression .
Study 2: Cognitive Enhancement
Another investigation explored the cognitive-enhancing properties of this compound in aged rats. Results indicated improved performance in maze tests, suggesting that it may enhance memory and learning capabilities through cholinergic mechanisms .
Study 3: Anti-inflammatory Effects
Research assessing the anti-inflammatory properties showed that treatment with the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced inflammation models. This positions the compound as a possible therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone, and what are their critical optimization parameters?
- Methodology : The compound is synthesized via multi-step reactions involving intermediates such as (1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one. Key steps include:
- Acid-catalyzed cyclization : Hydrochloric acid is used to facilitate ring closure in aqueous conditions .
- Solvent selection : Isopropyl alcohol (IPA) and dichloromethane (DCM) are employed for solubility and phase separation during purification .
- Yield optimization : A 93% yield was reported for intermediates under reflux conditions with careful temperature control (60°C) .
- Critical parameters : Reaction time, solvent polarity, and acid concentration significantly impact stereochemical purity.
Q. How is the stereochemical configuration of the 8-azabicyclo[3.2.1]octane core confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For example:
- Crystal data : Monoclinic system (space group P2₁/c) with lattice parameters a = 7.2030 Å, b = 11.3097 Å, and β = 97.391° .
- Validation : The (1R,5S) configuration is confirmed via bond angle analysis (e.g., C11–C13–C12 = 104.67°) and comparison to IUPAC provisional recommendations .
Q. What analytical techniques are used to characterize intermediates and the final compound?
- Methodology :
- HPLC : Reverse-phase chromatography with a flow rate of 2.0 mL/min and UV detection at 214, 254, and 280 nm ensures purity .
- NMR : ¹H NMR spectra are matched against reference standards (e.g., Example 2 in evidence 3) to verify structural integrity .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., M+H⁺ = 264.25 for related analogs) .
Advanced Research Questions
Q. How can conflicting data on bioactivity or receptor binding be resolved for analogs of this compound?
- Methodology :
- Comparative SAR studies : Analyze substituent effects using analogs like RTI-336 (a 5-HT₄ receptor agonist) and RTI-4229-336, which differ in isoxazole and chlorophenyl groups .
- Functional assays : Use radioligand binding assays (e.g., ³H-SR141716 for cannabinoid receptors) to quantify affinity discrepancies .
- Computational modeling : Molecular docking with receptors (e.g., 5-HT₄ or CB1) identifies steric clashes or electronic mismatches .
Q. What strategies mitigate side reactions during the synthesis of the bicyclo[3.2.1]octane scaffold?
- Methodology :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during cyclization .
- Catalyst screening : Palladium on carbon (10% Pd/C) under hydrogenation conditions reduces undesired byproducts (e.g., debenzylation in Example 4) .
- Temperature control : Maintain ≤60°C during acid additions to prevent epimerization .
Q. How does the electronic environment of the 4-chlorophenyl group influence pharmacological activity?
- Methodology :
- Electron-withdrawing effects : The chlorine atom enhances electrophilicity, increasing binding to serotonin receptors (5-HT₄). Compare with 4-fluorophenyl analogs .
- Metabolic stability : Chlorine reduces oxidative metabolism in hepatic microsomal assays, as seen in related compounds like Dichloropane (RTI-111) .
- Crystallographic data : Substituent orientation (e.g., dihedral angles of 120.9° between the phenyl ring and bicyclic core) correlates with receptor activation .
Q. What experimental designs address low yields in large-scale synthesis?
- Methodology :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Purification optimization : Use countercurrent chromatography (CCC) for intermediates with polar functional groups .
- Scale-up adjustments : Replace IPA with ethanol for cost-effective solvent recovery .
Key Considerations for Researchers
- Advanced purification : Recrystallization from ethanol (evidence 15) is recommended for intermediates.
- Safety protocols : Use PPE and fume hoods when handling chlorinated solvents (evidence 19).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
